molecular formula C11H11Br2N3OS B280015 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide

4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide

Cat. No. B280015
M. Wt: 393.1 g/mol
InChI Key: YJSFBINIQGZXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as LFM-A13 and is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway.

Mechanism of Action

4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide selectively inhibits the JAK2 signaling pathway by binding to the ATP-binding pocket of JAK2. This leads to the inhibition of downstream signaling pathways, including the STAT3 and STAT5 pathways, which are involved in cell proliferation and survival. Inhibition of these pathways leads to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide have been extensively studied. In preclinical studies, this compound has been found to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. In addition, LFM-A13 has also been found to have anti-inflammatory effects and has shown potential in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide in lab experiments is its specificity towards the JAK2 signaling pathway. This allows for selective inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide. One of the major directions is the evaluation of the efficacy of this compound in clinical trials for cancer treatment. In addition, there is also potential for the use of LFM-A13 in the treatment of autoimmune diseases and inflammatory disorders. Further research is also needed to optimize the synthesis method of this compound and to develop more efficient methods for its delivery in vivo.

Synthesis Methods

The synthesis of 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide involves the reaction of 2-bromo-4,5-dimethylthiophene-3-carboxylic acid with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst. The product is then treated with bromine to obtain the final compound. This method has been reported in several research papers and has been optimized to achieve high yields of the product.

Scientific Research Applications

4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various research fields. One of the major applications of this compound is in the field of cancer research. JAK2 signaling pathway has been found to be overactivated in several types of cancer, including leukemia, myeloproliferative neoplasms, and solid tumors. Inhibition of JAK2 signaling pathway using LFM-A13 has shown promising results in preclinical studies, and several clinical trials are underway to evaluate the efficacy of this compound in cancer treatment.

properties

Molecular Formula

C11H11Br2N3OS

Molecular Weight

393.1 g/mol

IUPAC Name

4,5-dibromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C11H11Br2N3OS/c1-6-7(5-15-16(6)2)4-14-11(17)9-3-8(12)10(13)18-9/h3,5H,4H2,1-2H3,(H,14,17)

InChI Key

YJSFBINIQGZXDM-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)CNC(=O)C2=CC(=C(S2)Br)Br

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

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